molecular formula C9H12ClNO B3194513 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 850896-45-6

8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No.: B3194513
CAS No.: 850896-45-6
M. Wt: 185.65 g/mol
InChI Key: QAFIZDKYHSNGPJ-UHFFFAOYSA-N
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Description

8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS: 850896-45-6) is a bicyclic heterocyclic compound with a molecular formula of C₉H₁₂ClNO and a molecular weight of 185.65 g/mol. It is a derivative of the 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold, characterized by a methyl substituent at the 8-position of the benzoxazine ring and a hydrochloride salt form for enhanced stability. This compound is primarily used in pharmaceutical research, with a purity >98% and storage recommendations at room temperature in a sealed, moisture-free environment .

Properties

IUPAC Name

8-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-7-3-2-4-8-9(7)11-6-5-10-8;/h2-4,10H,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFIZDKYHSNGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680592
Record name 8-Methyl-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850896-45-6
Record name 8-Methyl-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with methyl ketones in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazine derivatives .

Scientific Research Applications

Biological Activities

1. Anticancer Research
Recent studies have investigated the potential anticancer effects of 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride. In vitro assays have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 12 µM, indicating potent activity compared to standard chemotherapeutic agents .

2. Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of this compound. Preliminary animal studies suggest that it may help protect neuronal cells from oxidative stress-induced damage.

Case Study:
In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain .

Pharmacological Applications

1. Drug Development
The compound is being explored as a lead molecule for the development of new drugs targeting various diseases due to its favorable pharmacokinetic properties and therapeutic potential.

2. Formulation Studies
Research has also been conducted on the formulation of this compound for enhanced bioavailability. Various formulations, including nanoparticles and liposomes, have been tested to improve its delivery and efficacy.

Study FocusCell LineIC50 (µM)Mechanism of Action
Anticancer ActivityMCF-712Induction of apoptosis
NeuroprotectionRodent ModelN/AReduction of oxidative stress

Formulation Data

Formulation TypeDescriptionBioavailability Improvement
NanoparticlesEncapsulated in biodegradable polymersIncreased by 30%
Liposomal FormulationLiposome-encapsulated for targeted deliveryIncreased by 50%

Mechanism of Action

The mechanism of action of 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 3,4-dihydro-2H-benzo[b][1,4]oxazine core is highly versatile, allowing for diverse substitutions that modulate physicochemical and pharmacological properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
8-Methyl (Target Compound) -CH₃ at C8 C₉H₁₂ClNO 185.65 Research use; stable hydrochloride salt; high solubility in DMSO .
8-Bromo (CAS: 625394-65-2) -Br at C8 C₈H₉BrClNO 265.52 Intermediate in synthesizing bioactive molecules (e.g., antidepressants) .
6,8-Dichloro (CAS: 105679-37-6) -Cl at C6 and C8 C₈H₇Cl₂NO 204.06 Increased lipophilicity; potential antimicrobial activity .
8-Nitro (CAS: 1890308-70-9) -NO₂ at C8 C₈H₉ClN₂O₃ 216.62 Electron-withdrawing group; used in heterocyclic synthesis .
7-Methyl (CAS: 71472-58-7) -CH₃ at C7 C₉H₁₁NO 149.19 Non-halogenated variant; lower molecular weight for CNS drug candidates .

Pharmacological Relevance

  • Bioisosteric Potential: The dihydrobenzooxazine core serves as a bioisostere for carboxylic acids, enhancing metabolic stability. Compounds like TTZ-1 and TTZ-2 (with 2,8-disubstitution) show promise in protein S-acylation inhibition .
  • Antidepressant Applications : 8-Bromo derivatives (e.g., 4-benzyl-8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine) are intermediates in dual-target molecules for 5-HT₆ and GABA-A receptor modulation .

Research and Development Trends

Recent patents and publications highlight the scaffold’s utility in:

  • Spirocyclic Derivatives: Synthesized via epoxide ring-opening reactions for novel tricyclic structures with enhanced bioactivity .
  • High-Throughput Screening : Enabled by stable hydrochloride salts (e.g., 8-methyl) for identifying enzyme inhibitors .

Biological Activity

8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS No. 1260817-74-0) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

  • Molecular Formula : C9H12ClNO
  • Molecular Weight : 185.65 g/mol
  • CAS Number : 1260817-74-0

Research indicates that compounds with the oxazine moiety exhibit various biological activities, including:

  • Antitumor Activity : Dihydro oxazines have shown promise as antitumor agents. For instance, derivatives have been evaluated for their ability to inhibit cancer cell growth under hypoxic conditions, demonstrating selective cytotoxicity towards hypoxic cancer cells while sparing normoxic cells .
  • 5-HT6 Receptor Antagonism : A series of benzo[1,4]oxazine derivatives have been synthesized and tested for their affinity towards the 5-HT6 receptor. These compounds displayed subnanomolar affinities and significant brain penetration in animal models, suggesting potential applications in treating neurological disorders .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Study Biological Activity Model/Method IC50 (μM) Notes
AntitumorHepG2 Cells10 ± 3.7Inhibits hypoxic growth
5-HT6 Receptor AntagonistRat Brain PenetrationSubnanomolarEffective in CNS applications
CytotoxicityClonogenic Assay>600 (normoxic) <10 (hypoxic)Selective for hypoxic cells

Case Studies

  • Antitumor Efficacy : In a study evaluating various oxazine derivatives against HepG2 liver cancer cells, compound 10 exhibited significant inhibition of cell growth under hypoxic conditions with an IC50 of 10 ± 3.7 μM. This selectivity indicates potential for targeted cancer therapy .
  • Neurological Applications : The development of benzo[1,4]oxazine derivatives as selective 5-HT6 receptor antagonists showed promising results in reducing symptoms associated with cognitive impairments in animal models. These findings support further investigation into their use for treating conditions like Alzheimer's disease .

Q & A

What are the established synthetic routes for 8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride, and how do reaction conditions influence product purity?

The compound is typically synthesized via cyclization of substituted o-aminophenol derivatives. Key methods include:

  • Mitsunobu conditions : Enables stereochemical control by coupling alcohols with amines, minimizing side products (e.g., ZnCl₂-free conditions yield enantiopure intermediates) .
  • Palladium-catalyzed cross-coupling : Used to introduce substituents (e.g., bromo or chloro groups) for downstream functionalization .
  • Biocatalytic reduction : Asymmetric synthesis via alcohol dehydrogenases (ADH-A) achieves high enantiomeric excess (>99% ee) in ketone intermediates .
    Methodological Note : Optimize solvent (e.g., toluene for Pd catalysis), temperature (95°C for cross-coupling), and stoichiometry (1.2 equiv benzyl bromide for alkylation) to suppress byproducts .

How can researchers resolve contradictions in spectroscopic data for substituted benzoxazines?

Discrepancies in NMR or IR spectra often arise from:

  • Conformational isomerism : Substituents (e.g., methyl groups) restrict ring puckering, altering peak splitting .
  • Hydrogen bonding : Hydroxyl or amine groups in derivatives like 8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one cause solvent-dependent shifts .
    Resolution Strategy :
    • Compare experimental FT-IR (e.g., 3373 cm⁻¹ for N-H stretches) with computational simulations (DFT/B3LYP) .
    • Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding effects .

What advanced strategies enable enantioselective synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives?

Beyond traditional resolution:

  • Organocatalysis : Chiral phosphoric acids induce asymmetry in imine reductions .
  • Metal-catalyzed hydrosilylation : Rhodium complexes with (S)-BINAP ligands achieve >90% ee in hydrogenation steps .
  • Chemoenzymatic cascades : ADH-A paired with ketoreductases converts nitro ketones to enantiopure alcohols (e.g., (S)-5e, 91% yield) .
    Critical Consideration : Screen buffer pH (TRIS-HCl pH 7.5) and temperature (25°C vs. 37°C) to stabilize enzyme activity .

How do substituents (e.g., halogens, alkyl groups) modulate the biological activity of benzoxazine derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (Cl, Br) : Enhance metabolic stability but may reduce solubility (logP increases by ~0.5 per halogen) .
  • Methyl groups at position 3 : Improve binding to serotonin receptors (5-HT₆) by 2-fold compared to unsubstituted analogs .
    Experimental Design :
    • Use Suzuki-Miyaura couplings to install substituents (e.g., 6-bromo derivatives) .
    • Assess cytotoxicity via MTT assays in HEK293 cells to prioritize leads .

What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Column chromatography : Hexane:EtOAc (6:1) resolves polar byproducts (e.g., unreacted amines) .
  • Acid-base extraction : Partition between 10% HCl and ethyl acetate removes non-basic impurities .
  • Recrystallization : Ethanol/HCl yields high-purity hydrochloride salts (m.p. 147.9–152.9°C) .
    Data-Driven Tip : Monitor TLC (Rf = 0.24 in 10% EtOAc/hexane) to confirm product homogeneity .

How can researchers mitigate challenges in scaling up benzoxazine synthesis while maintaining stereochemical integrity?

  • Continuous flow reactors : Reduce racemization by minimizing residence time at high temperatures .
  • Catalyst immobilization : Silica-supported Pd nanoparticles improve recyclability (5 cycles with <5% activity loss) .
  • In-line analytics : PAT tools (e.g., FT-IR probes) enable real-time monitoring of enantiomeric excess .

What mechanistic insights explain the regioselectivity of benzoxazine ring-opening reactions?

  • Nucleophilic attack : Epoxide ring-opening by 2-haloanilines favors the less sterically hindered position (e.g., C-6 over C-8) .
  • Acid catalysis : Protic solvents (MeOH) protonate the oxazine oxygen, directing nucleophiles to the β-carbon .
    Validation Method : Isotopic labeling (¹⁸O) tracks oxygen migration during hydrolysis .

How do computational methods (e.g., DFT, molecular docking) support the design of benzoxazine-based inhibitors?

  • Docking simulations : Predict binding modes to targets like URAT1 (e.g., ΔG = -9.2 kcal/mol for 6-chloro derivatives) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to prioritize redox-stable candidates .
    Workflow :
    • Generate 3D conformers with MacroModel.
    • Validate with COSMO-RS solvation models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
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8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.